molecular formula C8H16ClN B1403189 Spiro[2.5]octan-5-amine hydrochloride CAS No. 1228449-89-5

Spiro[2.5]octan-5-amine hydrochloride

Cat. No.: B1403189
CAS No.: 1228449-89-5
M. Wt: 161.67 g/mol
InChI Key: JKARISDTSFCQGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-5-amine hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core . The amine group is then introduced through amination reactions, followed by the formation of the hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octan-5-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other spirocyclic amines .

Biological Activity

Spiro[2.5]octan-5-amine hydrochloride, with the molecular formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol, is a spirocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

The synthesis of this compound typically involves cyclization reactions that form the spirocyclic structure from appropriate precursors. Common methods include:

  • Cyclization of amines : Utilizing various organic reactions under controlled conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to yield spirocyclic ketones or alcohols and can be reduced using agents like lithium aluminum hydride.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise in disrupting cancer cell proliferation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding capabilities, potentially inhibiting enzyme activity or altering cellular signaling pathways .

Research Findings

A review of recent literature highlights the following significant findings regarding the biological activity of this compound:

  • Antioxidant Activity : Studies have shown that spirocyclic compounds can exhibit antioxidant properties, which may contribute to their overall biological efficacy .
  • Neuromodulatory Effects : Related compounds have demonstrated interactions with dopamine and norepinephrine pathways, indicating potential applications in addiction research and neuropharmacology.

Data Table: Biological Activities of this compound

Biological ActivityObservationsReference
AntimicrobialEffective against certain bacterial strains
AnticancerCytotoxic effects observed in vitro
AntioxidantExhibits significant antioxidant activity
NeuromodulatoryPotential interaction with dopamine pathways

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of spirocyclic compounds found that this compound showed notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Properties

IUPAC Name

spiro[2.5]octan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-2-1-3-8(6-7)4-5-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKARISDTSFCQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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